3-(2,2-dimethyloxan-4-yl)-5-methyl-1H-pyrazole
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Overview
Description
3-(2,2-Dimethyloxan-4-yl)-5-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 2,2-dimethyloxan-4-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethyloxan-4-yl)-5-methyl-1H-pyrazole typically involves multiple steps. One common route starts with the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The final step involves the elimination of the ester group to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyloxan-4-yl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2,2-Dimethyloxan-4-yl)-5-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethyloxan-4-yl)-5-methyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dimethyloxan-4-yl)propan-1-amine
- N~3~-[(2,2-dimethyloxan-4-yl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine
- 3-(2,2-Dimethyloxan-4-yl)propanal
Uniqueness
3-(2,2-Dimethyloxan-4-yl)-5-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
113271-62-8 |
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Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C11H18N2O/c1-8-6-10(13-12-8)9-4-5-14-11(2,3)7-9/h6,9H,4-5,7H2,1-3H3,(H,12,13) |
InChI Key |
FIRLCWIRWOSBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2CCOC(C2)(C)C |
Origin of Product |
United States |
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